

Application Note: Quantitative Analysis of Glibenclamide and its Metabolites by UPLC-MS/MS

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Compound of Interest

Compound Name: 4-trans-Hydroxy glibenclamide-
13C,d4

Cat. No.: B12373435

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Glibenclamide, also known as glyburide, is a second-generation sulfonylurea medication used in the management of type 2 diabetes.[1] Its therapeutic action involves stimulating the release of insulin from pancreatic β -cells by binding to and inhibiting ATP-sensitive potassium channels (KATP).[1][2][3] This process leads to membrane depolarization, an influx of calcium ions, and subsequent insulin exocytosis.[1]

Glibenclamide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C9.[1] This biotransformation results in the formation of two major, pharmacologically active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2b).[2][3] Given that the parent drug and its metabolites contribute to the overall hypoglycemic effect, a robust and sensitive analytical method is crucial for their simultaneous quantification in biological matrices.

This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the rapid and accurate quantification of glibenclamide and its key metabolites in plasma. The high sensitivity and specificity of UPLC-

MS/MS make it the preferred technique for pharmacokinetic, bioequivalence, drug-drug interaction, and toxicological studies.[4]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for extracting glibenclamide and its metabolites from plasma samples.[5]

- Reagents: Acetonitrile (ACN) with internal standard (IS), e.g., 0.014 µg/mL Glimepiride.
- Procedure:
 - Aliquot 250 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
 - Add 750 µL of ice-cold acetonitrile containing the internal standard.[6]
 - Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.
 - Centrifuge the tubes at 4000 rpm for 20 minutes to pellet the precipitated proteins.[6]
 - Carefully transfer 250 µL of the clear supernatant to a new tube or a 96-well plate.[6]
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 60 °C.[6]
 - Reconstitute the dried residue with 250 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[6]
 - Vortex for 30 seconds and inject 10 µL into the UPLC-MS/MS system.[6]

Alternative Method: Liquid-Liquid Extraction (LLE) can also be employed using solvents like n-heptane: propanol (3:2, v/v) for cleaner extracts, though it is a more time-consuming process.
[7][8]

UPLC-MS/MS Analysis

The instrumental analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC-MS/MS Instrument Parameters

Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm[4][5]
Mobile Phase A	Water with 0.1% Formic Acid[4][5]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[4][5]
Flow Rate	150 μ L/min[5]
Gradient	Binary gradient (specifics to be optimized for metabolite separation)
Injection Volume	10 μ L[6]
Column Temperature	40 °C
Total Run Time	~2.0 minutes[4]
Mass Spectrometer	Triple Quadrupole (e.g., Waters Xevo TQ)[4]
Ionization Mode	Electrospray Ionization (ESI), Positive[4][7][9]
Detection Mode	Multiple Reaction Monitoring (MRM)[4][7]
Capillary Voltage	2.3 kV[4]
Source Temperature	150 °C[4]
Desolvation Temperature	250 °C[4]
Desolvation Gas Flow	600 L/hr (Nitrogen)[4]
Collision Gas	Argon[4]

Quantitative Data

The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 2: MRM Transitions and Compound-Dependent Parameters

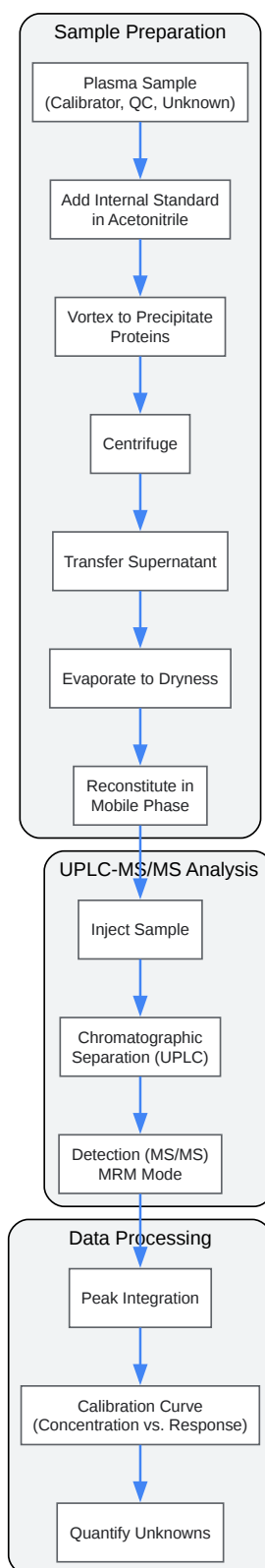
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Glibenclamide	494.2	369.0	46	22
4-trans-OH-Glibenclamide (M1)	510.2	369.0	Optimize	Optimize
3-cis-OH-Glibenclamide (M2b)	510.2	369.0	Optimize	Optimize
Glimepiride (IS)	491.2	352.1	46	20

Note: Precursor and product ions for metabolites are predicted based on hydroxylation and common fragmentation patterns; these must be empirically determined and optimized during method development. The values for Glibenclamide and the IS are based on published data.[\[4\]](#)
[\[9\]](#)

Table 3: Method Validation Summary

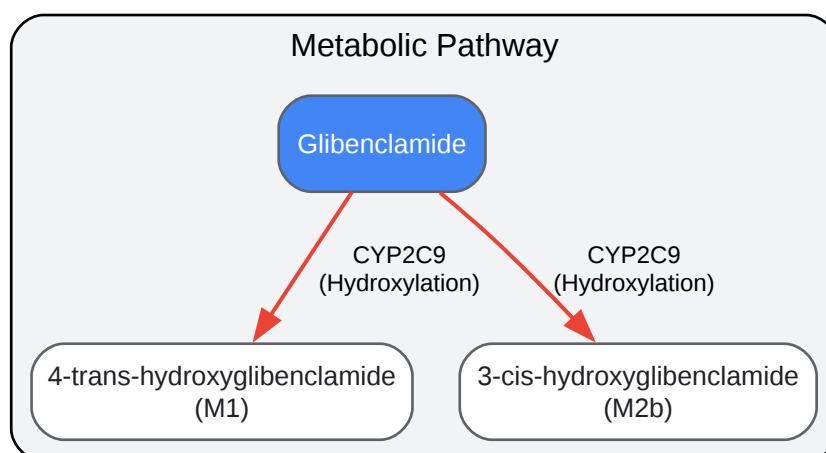
Parameter	Glibenclamide	Metabolites (Typical)
Linearity Range (Plasma)	10 - 1280 ng/mL[4][5]	0.1 - 500 ng/mL[10]
Correlation Coefficient (r^2)	> 0.999[4][5]	> 0.99
Lower Limit of Quantitation (LLOQ)	10 ng/mL[4][5]	0.1 ng/mL[10]
Accuracy (% Bias)	Within $\pm 15\%$ (85-115%)[4][5]	Within $\pm 15\%$ (85-115%)
Precision (% RSD)	< 15%[4][5]	< 15%
Recovery	> 100% (Protein Precipitation) [4][5]	> 85%[10]

Visualizations



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Caption: Experimental workflow for UPLC-MS/MS analysis.



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Caption: Primary metabolic pathway of glibenclamide.

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